trans-6-Aminocyclohex-3-ene-1-carboxylic acid;hydrochloride

Description

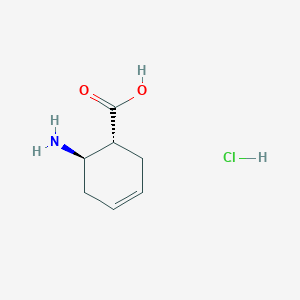

trans-6-Aminocyclohex-3-ene-1-carboxylic acid;hydrochloride (CAS 97945-19-2) is a cyclohexene derivative featuring an amino group at the trans-6 position and a carboxylic acid group at the 1-position, with a hydrochloride salt formulation. Its molecular formula is C₇H₁₁NO₂·HCl, yielding a molecular weight of 177.63 g/mol . This compound is primarily utilized as a pharmaceutical intermediate, highlighting its role in synthesizing bioactive molecules . The cyclohexene ring introduces conformational rigidity, while the hydrochloride salt enhances solubility and stability, making it suitable for drug development workflows.

Properties

Molecular Formula |

C7H12ClNO2 |

|---|---|

Molecular Weight |

177.63 g/mol |

IUPAC Name |

(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C7H11NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-2,5-6H,3-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1 |

InChI Key |

HZJHDHWPTTVQSN-KGZKBUQUSA-N |

Isomeric SMILES |

C1C=CC[C@H]([C@@H]1C(=O)O)N.Cl |

Canonical SMILES |

C1C=CCC(C1C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

- Starting materials: Commonly cyclohexene or substituted cyclohexene derivatives.

- Key transformations: Introduction of amino and carboxyl groups in a stereoselective manner to achieve trans configuration.

- Typical functional group installations:

- Amination via reductive amination or nucleophilic substitution.

- Carboxylation through oxidation or carbon dioxide fixation.

Catalytic Hydrogenation and One-Pot Processes

A prominent industrially relevant method involves catalytic hydrogenation of p-aminobenzoic acid derivatives under basic conditions to directly yield trans-4-amino-1-cyclohexanecarboxylic acid derivatives with high trans selectivity (>75%) in a one-pot process. This approach is adaptable to related cyclohexene amino acid derivatives and uses low hydrogen pressure and mild temperatures, making it suitable for scale-up.

- Catalysts: Ruthenium on alumina (Ru/Al), Raney Nickel, or other metal catalysts.

- Solvents: Aprotic solvents such as acetone or organic solvent mixtures.

- Conditions: Temperatures around 60–100 °C, hydrogen pressures from atmospheric to 15 bar.

- Base: Sodium hydroxide or potassium carbonate to maintain basic conditions.

- Reaction time: 15–28 hours depending on catalyst and substrate.

This method avoids the need for separate cis-to-trans isomerization steps by directly converting p-aminobenzoic acid derivatives to the trans amino acid (or its derivatives) with high stereoselectivity.

Example Procedure Summary (Adapted from Patent WO2017134212A1)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | p-Aminobenzoic acid, 5% Ru/Al catalyst, 10% NaOH, H2 (15 bar), 100 °C, 28 h | Conversion to trans-4-amino-1-cyclohexanecarboxylic acid with cis/trans ratio ~1:4.2; yield ~68–73% |

| 2 | Boc anhydride added to reaction mixture, stirred 20 h at room temp | Protection of amino group as Boc derivative |

| 3 | Methylation with bromethane and K2CO3 in acetone at 60 °C, 3 h | Selective precipitation of trans isomer |

| 4 | Acidification with citric acid, extraction with DCM, drying | Isolation of trans-4-Boc-amino-cyclohexane-1-carboxylic acid, purity >99%, yield ~62% |

This sequence exemplifies a scalable, stereoselective preparation method with effective separation of trans isomer from cis impurities.

Alternative Synthetic Approaches

Cyclization and Wittig-type Reactions

Some synthetic routes start from cyclohexanone derivatives undergoing Wittig methylenation followed by functional group transformations including oxidation and amination to install the amino and carboxylic acid groups.

- Wittig methylenation: Using methyltriphenylphosphonium bromide and potassium bis(trimethylsilyl)amide (KHMDS) at low temperature (-78 °C) to form alkene intermediates.

- Oxidation: Jones reagent oxidation to convert alcohol intermediates to carboxylic acids.

- Hydrogenation: Heterogeneous hydrogenation with palladium on carbon to reduce double bonds and set stereochemistry.

- Hydrolysis: Acid hydrolysis to obtain amino acid hydrochloride salts.

Yields in these multi-step syntheses can reach up to 86% for key intermediates, with final hydrochloride salts obtained by acid treatment and purification.

Notes on Stereochemical Control

- Hydrogenation conditions and catalyst choice strongly influence cis/trans ratios.

- Heterogeneous hydrogenation tends to give better yields and selectivity compared to homogeneous catalysts.

- Selective precipitation and chromatographic techniques are employed to enrich the trans isomer.

Comparative Data Table of Preparation Methods

| Method | Catalyst/ Reagents | Conditions | cis/trans Ratio | Yield (%) | Notes |

|---|---|---|---|---|---|

| One-pot hydrogenation (patent) | 5% Ru/Al, NaOH, H2 (15 bar) | 100 °C, 28 h | 1:4.2 (trans favored) | 68–73 | Industrially scalable, mild conditions |

| Boc protection + methylation | Boc anhydride, K2CO3, bromethane | Room temp (20 h), 60 °C (3 h) | Enrichment of trans | 62 | Effective trans isomer separation |

| Wittig methylenation + oxidation | Ph3PMeBr, KHMDS, Jones reagent | -78 °C to 25 °C, room temp | Not directly reported | 86 (intermediate) | Multi-step, good yields, requires purification |

| Heterogeneous hydrogenation | Pd/C | Various solvents, room to 55 °C | Moderate selectivity | 95–98 | High yield, stereoselectivity depends on solvent |

Purification Techniques

- Crystallization: Used to separate trans isomer from cis mixtures, often after Boc protection.

- Extraction: Acid-base extraction with dichloromethane and aqueous citric acid to remove impurities.

- Chromatography: Column chromatography for intermediate purification.

- Drying: Over sodium sulfate and evaporation under reduced pressure to obtain pure product.

Summary and Recommendations

- The most efficient and industrially applicable preparation of trans-6-Aminocyclohex-3-ene-1-carboxylic acid; hydrochloride is via catalytic hydrogenation of p-aminobenzoic acid derivatives under basic conditions with Ru or Ni catalysts, achieving high trans selectivity (>75%) in a one-pot process.

- Multi-step synthetic routes involving Wittig methylenation and subsequent oxidation and hydrogenation provide alternative pathways with high yields but require more purification steps.

- Careful control of reaction conditions, catalyst choice, and purification protocols are critical to maximize yield and stereochemical purity.

- The Boc protection and selective methylation steps enable effective separation of trans isomers from cis impurities, improving final product purity.

This comprehensive analysis of preparation methods provides a solid foundation for researchers and industrial chemists aiming to synthesize trans-6-Aminocyclohex-3-ene-1-carboxylic acid; hydrochloride with high efficiency and stereochemical control.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

Scientific Research Applications

trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester, a related compound, is used in chemistry as a building block for synthesizing complex molecules, studying reaction mechanisms, and developing new synthetic methodologies. In biological research, it helps to investigate biochemical pathways and enzyme interactions, serving as a model for studying amino acid derivatives. It can also be used in designing and testing new therapeutic agents. In industrial applications, it is used in the production of specialty chemicals and materials, with its unique structure making it valuable for developing new materials with specific properties.

Potential Applications

trans-6-Aminocyclohex-3-ene-1-carboxylic acid;hydrochloride has potential applications in various fields:

- Pharmaceuticals: It can serve as a building block in the synthesis of pharmaceuticals. Its reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals.

- Industrial applications: This compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for developing new materials with specific properties.

- Neuropharmacology: Research suggests that the related compound, trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester, may influence neurotransmitter activity and could act as an inhibitor or modulator of specific neurotransmitter receptors.

Interactions with Biological Systems

Interaction studies focus on how this compound interacts with biological systems:

Mechanism of Action

The mechanism of action of trans-6-Aminocyclohex-3-ene-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s key structural analogs include positional isomers, stereoisomers, and derivatives with modified functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Melting Points: The trans-2-Amino-1-cyclohexanecarboxylic acid exhibits a high melting point (274–278°C), likely due to strong intermolecular hydrogen bonding between the amino and carboxylic acid groups. In contrast, trans-4-Aminocyclohexanol’s lower mp (108–113°C) reflects reduced polarity from the hydroxyl group .

- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to its free base, a common strategy for enhancing bioavailability in drug candidates .

Key Research Findings and Implications

- Positional Isomerism: Substituting the amino group from position 6 (target) to 2 (trans-2-Amino-1-cyclohexanecarboxylic acid) significantly alters melting points and hydrogen-bonding networks .

- Functional Group Impact: Replacing the carboxylic acid with a carboxamide (e.g., rac-(1R,6R)-6-amino-3-cyclohexene-1-carboxamide hydrochloride) reduces acidity and may affect target binding in biological systems .

Biological Activity

Introduction

trans-6-Aminocyclohex-3-ene-1-carboxylic acid; hydrochloride is a chemical compound with significant biological activity, primarily due to its structural features, which include an amino group and a carboxylic acid functional group. This compound has been studied for its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.

Chemical Properties

- Molecular Formula: C7H12ClNO2

- Molecular Weight: Approximately 177.63 g/mol

- Appearance: White crystalline solid

- Melting Point: 196 to 199 °C

- Boiling Point: Approximately 285 °C

These properties enhance its solubility in aqueous solutions, making it suitable for biological assays and therapeutic applications.

The mechanism of action of trans-6-Aminocyclohex-3-ene-1-carboxylic acid; hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites on these targets, while the carboxylic acid group can engage in ionic interactions. Such interactions can modulate the activity of the target molecules, leading to various biological effects.

Interaction with Biological Targets

Research indicates that trans-6-Aminocyclohex-3-ene-1-carboxylic acid may inhibit certain enzymes involved in metabolic pathways. For instance, it has been observed to inhibit plasminogen activators, reducing fibrinolysis and promoting clot formation. This property suggests potential therapeutic uses in conditions where modulation of blood clotting is necessary.

Antifibrinolytic Properties

One of the notable biological activities of trans-6-Aminocyclohex-3-ene-1-carboxylic acid; hydrochloride is its antifibrinolytic effect. This property has been explored in various studies focusing on its ability to inhibit fibrinolysis, which is the process of breaking down fibrin in blood clots. By inhibiting this process, the compound may help in conditions requiring enhanced clot stability.

Enzyme Inhibition Studies

Several studies have investigated the enzyme inhibition potential of trans-6-Aminocyclohex-3-ene-1-carboxylic acid:

| Study | Enzyme Target | Effect |

|---|---|---|

| Study 1 | Plasminogen Activator | Inhibition of fibrinolysis |

| Study 2 | Cyclooxygenase (COX) | Potential anti-inflammatory effects |

| Study 3 | Lipoxygenase | Modulation of inflammatory pathways |

These findings suggest that the compound may have broader implications in treating inflammatory diseases and conditions associated with abnormal clotting.

Comparison with Related Compounds

Trans-6-Aminocyclohex-3-ene-1-carboxylic acid; hydrochloride shares structural similarities with other compounds, which helps in understanding its unique biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cis-6-Amino-3-cyclohexene-1-carboxylic acid | C7H11NO2 | Geometric isomer with different physical properties |

| 2-Aminocyclohexane carboxylic acid | C7H13NO2 | Different positioning of functional groups |

| 4-Aminocyclohexane carboxylic acid | C7H13NO2 | Variation in the position of the amino group |

The differences in geometric configuration and functional group arrangement can significantly influence their reactivity and biological activity .

Case Study 1: Antifibrinolytic Activity

A study conducted on animal models demonstrated that trans-6-Aminocyclohex-3-ene-1-carboxylic acid significantly reduced fibrinolytic activity when administered prior to surgical procedures. This effect was quantified by measuring the levels of plasminogen activators before and after treatment, indicating its potential use as a preoperative medication to enhance clot stability.

Case Study 2: Anti-inflammatory Effects

In vitro studies examining the anti-inflammatory properties revealed that trans-6-Aminocyclohex-3-ene-1-carboxylic acid inhibited COX enzymes, leading to decreased production of inflammatory mediators. This suggests potential applications in treating inflammatory disorders such as arthritis or other chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.